(R)-1-Phenyl-2-fluoroethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

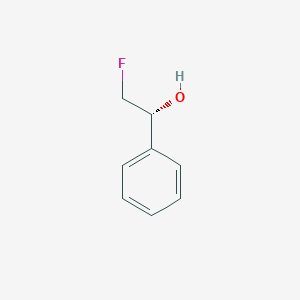

®-1-Phenyl-2-fluoroethanol is an organic compound with the molecular formula C8H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image

準備方法

Synthetic Routes and Reaction Conditions: ®-1-Phenyl-2-fluoroethanol can be synthesized through several methods. One common approach involves the reduction of ®-1-Phenyl-2-fluoroacetone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of ®-1-Phenyl-2-fluoroethanol may involve catalytic hydrogenation processes. These methods often use metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the desired alcohol.

化学反応の分析

Types of Reactions: ®-1-Phenyl-2-fluoroethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ®-1-Phenyl-2-fluoroacetone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can yield ®-1-Phenyl-2-fluoroethane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form ®-1-Phenyl-2-fluoroethyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Oxidation: ®-1-Phenyl-2-fluoroacetone

Reduction: ®-1-Phenyl-2-fluoroethane

Substitution: ®-1-Phenyl-2-fluoroethyl chloride

科学的研究の応用

Medicinal Chemistry

Bioactivity and Drug Development

(R)-1-Phenyl-2-fluoroethanol is significant in the development of pharmaceuticals due to its ability to mimic hydroxyl groups while introducing fluorine, which can enhance metabolic stability and bioactivity. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them more suitable for drug formulation.

Case Study: Antitumor Agents

Recent studies have highlighted the use of fluorinated alcohols, including this compound, in synthesizing antitumor agents. For instance, this compound can be utilized as a precursor in the synthesis of complex molecules that exhibit anticancer properties. The incorporation of fluorine into drug candidates has been shown to enhance their potency and selectivity against cancer cells .

Organic Synthesis

Synthesis of Fluorinated Compounds

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of fluorinated moieties into various organic frameworks, facilitating the development of new materials and chemicals.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Radical Reactions | Utilization of this compound in radical allylation processes | 71 |

| Synthesis of Fluorinated Alcohols | Conversion to other fluoroalkyl alcohols through C–Si bond activation | 69 |

These reactions demonstrate the compound's utility in generating complex structures with desirable properties .

Radiopharmaceutical Applications

Positron Emission Tomography (PET)

this compound has been employed in the radiosynthesis of PET radiotracers. For example, it is used as a precursor for synthesizing [18F]GE387, a potential radiotracer for imaging translocator protein (TSPO) expression associated with neuroinflammation. This application highlights its importance in diagnostic imaging, particularly for neurological conditions .

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound is also relevant in analytical chemistry, particularly in NMR spectroscopy. Its unique chemical environment allows for detailed analysis of molecular structures and dynamics, which is crucial for quality control in pharmaceutical production .

作用機序

The mechanism of action of ®-1-Phenyl-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing biochemical pathways and physiological responses.

類似化合物との比較

- (S)-1-Phenyl-2-fluoroethanol

- 1-Phenyl-2-chloroethanol

- 1-Phenyl-2-bromoethanol

Comparison: ®-1-Phenyl-2-fluoroethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom’s electronegativity can enhance the compound’s stability and its interactions with biological targets, making it a valuable compound in medicinal chemistry.

生物活性

(R)-1-Phenyl-2-fluoroethanol is a chiral compound with diverse biological activities, primarily due to its unique structural features, including a fluorine atom and a hydroxyl group. This article discusses its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data tables.

This compound has the following chemical structure:

- Chemical Formula : C8H9FO

- Molecular Weight : 154.16 g/mol

- Stereochemistry : Chiral center at the carbon bonded to the hydroxyl group.

The presence of the fluorine atom enhances the compound's stability and reactivity, making it an attractive candidate for pharmaceutical applications.

Research indicates that this compound interacts with various biological receptors and enzymes, influencing several physiological processes. Its mechanisms of action can be summarized as follows:

- Membrane Interaction : Similar to other phenolic compounds, this compound is believed to integrate into lipid bilayers, disrupting membrane organization and fluidity. This interaction may lead to altered membrane dynamics, affecting cellular functions such as signal transduction and transport processes .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit bacteriostatic properties by disturbing bacterial cell membranes. The compound's ability to partition into biomembranes correlates with its antimicrobial efficacy .

- Neurotransmitter Modulation : Ongoing research is exploring the compound's influence on neurotransmitter systems, particularly its potential effects on serotonin and dopamine pathways. This could have implications for developing treatments for neurological disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

1. Antimicrobial Efficacy

A study evaluated the bacteriostatic activity of various phenolic compounds, including this compound derivatives. The results indicated that these compounds significantly inhibited bacterial growth by disrupting membrane integrity and function .

2. Neuropharmacological Effects

Another investigation focused on the effects of this compound on neurotransmitter systems in animal models. The findings suggested that this compound could modulate serotonin levels, indicating potential applications in treating depression and anxiety disorders.

特性

IUPAC Name |

(1R)-2-fluoro-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFPSAANUWIIM-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CF)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。